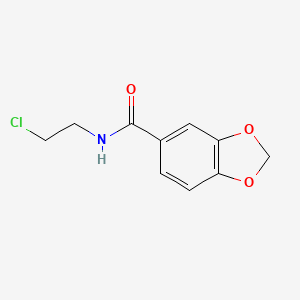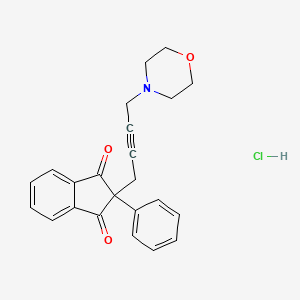
Acridophosphine,10-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridophosphine,10-phenyl- is a compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups Acridophosphine,10-phenyl- is notable for its unique structure, which includes an acridine moiety bonded to a phenyl group through a phosphorus atom
Méthodes De Préparation
The synthesis of Acridophosphine,10-phenyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For instance, the reaction of phenylmagnesium bromide with chlorophosphine can yield Acridophosphine,10-phenyl- under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Acridophosphine,10-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Acridophosphine,10-phenyl- can participate in substitution reactions where the phosphorus atom is replaced by other groups. This is typically achieved using halogenating agents like bromine or chlorine.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Applications De Recherche Scientifique
Acridophosphine,10-phenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Acridophosphine,10-phenyl- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, thereby promoting bond formation and cleavage .
Comparaison Avec Des Composés Similaires
Acridophosphine,10-phenyl- can be compared with other tertiary phosphines such as:
Triphenylphosphine: Unlike Acridophosphine,10-phenyl-, triphenylphosphine lacks the acridine moiety, which imparts unique electronic properties to the latter.
Tris(2-methoxyphenyl)phosphine: This compound has methoxy groups that influence its reactivity and solubility differently compared to Acridophosphine,10-phenyl-.
Diallylphenylphosphine: The presence of allyl groups in this compound makes it more reactive in certain types of chemical reactions.
Acridophosphine,10-phenyl- stands out due to its unique structure, which combines the properties of both acridine and phenyl groups, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
20995-81-7 |
|---|---|
Formule moléculaire |
C19H13P |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
10-phenylacridophosphine |
InChI |
InChI=1S/C19H13P/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H |
Clé InChI |
JCOCJFGKIFRHKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=PC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
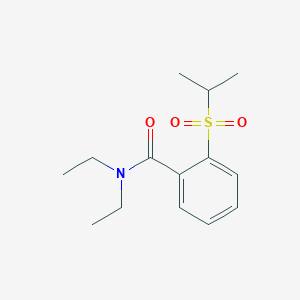


![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

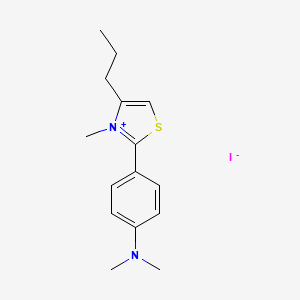
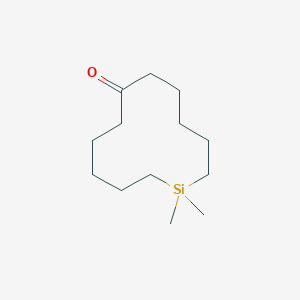
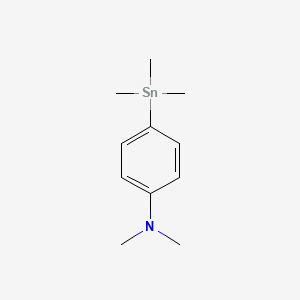

![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
